molecular formula C29H26N2O6 B12211202 N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B12211202
M. Wt: 498.5 g/mol
InChI Key: GXFKRLGOQCSFDU-UHFFFAOYSA-N
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Description

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a novel, multi-targeted research compound designed to investigate complex signaling pathways. Its molecular structure integrates a 5-methoxytryptamine moiety, known to interact with serotonin receptors , with a 7-methoxy-2-methylchromone (a flavonoid derivative) linked via a benzamide group, suggesting potential for targeting kinase pathways. This chimeric design positions it as a valuable chemical probe for studying crosstalk between neurological and oncological systems. Preliminary research into related compounds indicates potential utility in studies of neuropsychiatric disorders where serotonin signaling is implicated, as well as in targeted cancer therapy research, given the involvement of chromone derivatives in modulating protein kinase activity and inducing apoptosis. The compound's primary research value lies in its ability to serve as a tool for elucidating novel mechanisms of action and for the development of new therapeutic strategies for complex diseases, strictly within a non-clinical, investigative context.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide

InChI

InChI=1S/C29H26N2O6/c1-17-28(27(32)23-10-8-22(35-3)15-26(23)36-17)37-20-6-4-18(5-7-20)29(33)30-13-12-19-16-31-25-11-9-21(34-2)14-24(19)25/h4-11,14-16,31H,12-13H2,1-3H3,(H,30,33)

InChI Key

GXFKRLGOQCSFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Compound 1: 4-[(7-Methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide (CAS 946234-81-7)

  • Structure: Shares the chromenone-ether-benzamide core but replaces the indolylethyl group with a 2-methoxyethyl substituent.
  • Molecular Weight : 383.4 g/mol vs. target compound’s ~451.5 g/mol (estimated).
  • Key Differences: The 2-methoxyethyl group may enhance water solubility compared to the lipophilic indolylethyl chain.

Compound 2: (Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

  • Structure: Features an indole-thiazolidinone hybrid linked to benzamide.
  • Chromenone’s absence reduces π-π stacking capacity compared to the target compound .

Indole-Containing Benzamide Analogues

Compound 3: N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4)

  • Structure : Benzamide with a dihydroindenyl group instead of indolylethyl.
  • Methoxy substitution at the benzamide’s para-position mirrors the target’s chromenone-linked methoxy group .

Compound 4: N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide (CAS 951990-08-2)

  • Structure : Direct analogue with a 6-methoxyindole instead of 5-methoxy.
  • Key Differences :
    • Methoxy positional isomerism on the indole may affect receptor selectivity or metabolic stability .

Heterocyclic Benzamide Derivatives

Compound 5: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structure : Thiadiazole-pyridine-benzamide hybrid.
  • Key Differences :
    • The thiadiazole ring introduces rigidity and electron-withdrawing effects absent in the target compound.
    • Higher melting point (290°C) suggests greater crystalline stability compared to the target’s likely amorphous nature .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (CAS 951990-08-2) C29H25N2O6 ~451.5 Indole, chromenone, benzamide High lipophilicity (logP ~3.5 est.)
Compound 1 (CAS 946234-81-7) C21H21NO6 383.4 Chromenone, 2-methoxyethyl Enhanced water solubility
Compound 5 (8a) C23H18N4O2S 414.5 Thiadiazole, pyridine High melting point (290°C)

Discussion of Structural-Activity Relationships (SAR)

  • Indole Substitution : The 5-methoxy group on indole (target) vs. 6-methoxy (Compound 4) may influence steric hindrance and metabolic pathways (e.g., CYP450 interactions).
  • Chromenone vs. Thiazolidinone: Chromenone’s conjugated system may enhance fluorescence or DNA intercalation, whereas thiazolidinone (Compound 2) could modulate antioxidant activity .
  • Benzamide Substituents : Para-substitution (e.g., methoxy in Compound 1) improves solubility, while lipophilic groups (indolylethyl) enhance membrane permeability .

Preparation Methods

Synthesis of 7-Methoxy-2-Methyl-4-Oxo-4H-Chromen-3-yloxybenzoyl Chloride

The chromen-4-one core is synthesized via Pechmann condensation , where resorcinol derivatives react with β-keto esters under acidic conditions. A modified protocol from employs ethyl 3-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)propanoate as a key intermediate. Reaction conditions involve:

  • Ir(PPy)3 (Iridium photocatalyst)

  • K2HPO4 as base

  • DMSO solvent under blue LED irradiation (12 W)

The resulting chromen-4-one is functionalized at the 3-position via nucleophilic aromatic substitution with 4-hydroxybenzamide in the presence of Cs2CO3 (2.0 equiv) and DMF at 80°C for 12 hours. Subsequent treatment with oxalyl chloride converts the carboxylic acid to acyl chloride, enabling amide coupling.

Preparation of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine

This indole derivative is synthesized from 5-methoxytryptophan through a three-step sequence:

  • Decarboxylation : Heating with CuCO3 in quinoline at 180°C yields 5-methoxytryptamine .

  • N-Acylation : Reaction with chloroacetyl chloride in THF forms N-chloroacetyl-5-methoxytryptamine .

  • Reductive Dehalogenation : Using Zn/HCl in ethanol removes the chloro group, producing the free amine.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The primary method involves EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM (dichloromethane):

  • Molar Ratio : Chromen-4-one-carboxylic acid chloride (1.2 equiv), 2-(5-methoxy-1H-indol-3-yl)ethylamine (1.0 equiv)

  • Reaction Time : 24 hours at 25°C

  • Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1)

Nickel-Catalyzed Reductive Aminocarbonylation

An alternative approach from utilizes Ni(glyme)Cl2 (10 mol%) and Co2(CO)8 (0.8 equiv) in DMF at 120°C:

  • Substrates : 4-iodobenzoyl chloride and 2-(5-methoxy-1H-indol-3-yl)ethylamine

  • Reductant : Zn powder (2.0 equiv)

  • Additive : TMSCl (10 mol%)

  • Yield : 61% with 89% purity (HPLC)

Optimization and Mechanistic Insights

Solvent Effects on Amidation

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937295
DMF36.76893
THF7.585587

Polar aprotic solvents like DMF enhance solubility but may promote side reactions, whereas DCM balances reactivity and selectivity.

Catalytic System Comparison

CatalystTemp (°C)Time (h)Yield (%)
EDCI/DMAP252472
HATU/DIEA251275
Ni/Co2(CO)81201661

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers faster kinetics but higher cost.

Purification and Characterization

Chromatographic Separation

The crude product is purified via flash chromatography (SiO2, 230–400 mesh) with gradient elution:

  • Mobile Phase : Hexane → EtOAc/MeOH (9:1)

  • Rf : 0.35 (TLC, EtOAc/hexane 1:1)

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, chromen-4-one H-5), 7.89 (d, J = 8.4 Hz, 2H, benzamide H-2/H-6), 7.12 (d, J = 8.8 Hz, 1H, indole H-4), 6.98 (s, 1H, indole H-2).

  • HRMS (ESI+) : m/z calculated for C28H24N2O5 [M+H]+: 469.1756, found: 469.1758.

Challenges and Alternative Routes

Regioselectivity in Chromen-4-one Functionalization

The 3-position of chromen-4-one exhibits higher electrophilicity due to conjugation with the carbonyl group. Competing reactions at the 6- or 8-positions are mitigated using bulky bases (e.g., DBU) to direct substitution.

Indole N-H Protection

During amidation, the indole N-H may participate in side reactions. Boc-protection (tert-butyloxycarbonyl) using Boc2O in THF prevents this, with subsequent deprotection by TFA/DCM .

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time from 24 h to 2 h via enhanced mass transfer.

  • Crystallization : Anti-solvent (n-heptane) addition achieves >99% purity without chromatography .

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